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Compound of Interest

Compound Name: 2-Bromo-5-chlorophenol

Cat. No.: B087913

An In-depth Analysis of Structural, Spectroscopic, and Electronic Properties
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed theoretical and experimental studies specifically focused on 2-Bromo-5-
chlorophenol are not readily available in the current scientific literature. This guide has been
constructed using data from comprehensive theoretical studies on closely related isomers,
primarily 2-bromo-4-chlorophenol and insights from a complete series analysis of
chlorophenols. The presented data serves as a robust estimation and a methodological
framework for the study of 2-Bromo-5-chlorophenol.

Introduction

2-Bromo-5-chlorophenol is a halogenated aromatic compound with significant potential as a
versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular
structure, featuring a phenolic hydroxyl group, a bromine atom, and a chlorine atom on the
benzene ring, imparts unique electronic and reactive characteristics. Understanding the
fundamental structural, vibrational, and electronic properties of this molecule is crucial for its
effective utilization in drug design and development.

This technical guide provides a comprehensive overview of the theoretical studies of 2-Bromo-
5-chlorophenol, leveraging computational chemistry to elucidate its key molecular parameters.
Due to the absence of specific studies on this molecule, this guide utilizes data from in-depth
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analyses of its isomers and related dihalophenols to present a detailed and scientifically
grounded perspective.

Molecular Structure and Geometry

The molecular structure of 2-Bromo-5-chlorophenol consists of a benzene ring substituted
with a hydroxyl group at position 1, a bromine atom at position 2, and a chlorine atom at
position 5. Theoretical calculations, specifically Density Functional Theory (DFT), are pivotal in
determining the optimized molecular geometry, including bond lengths and bond angles. These
parameters are fundamental to understanding the molecule's stability and reactivity.

Table 1: Optimized Geometric Parameters (Bond Lengths and Bond Angles) of an Analogous

Dihalophenol
Parameter Bond Length (A) Parameter Bond Angle (°)
Ci1-C2 1.395 C2-C1-Cé6 119.5
C2-C3 1.387 C1-C2-C3 120.3
C3-C4 1.391 C2-C3-C4 120.1
C4-C5 1.388 C3-C4-C5 119.8
C5-C6 1.393 C4-C5-C6 120.2
C1-C6 1.396 C5-C6-C1 120.1
C1-0 1.365 C2-C1-0 119.8
O-H 0.963 C6-C1-0 120.7
C2-Br 1.895 C1-C2-Br 119.9
C5-Cl 1.742 C4-C5-CI 119.7

Note: Data presented is based on theoretical calculations for analogous dihalophenols and
serves as an estimation for 2-Bromo-5-chlorophenol.

Spectroscopic Properties
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Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform
Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's vibrational modes.
Theoretical calculations are instrumental in assigning the observed spectral bands to specific
molecular motions.

Vibrational Analysis

The vibrational modes of 2-Bromo-5-chlorophenol can be predicted with high accuracy using
DFT calculations. The characteristic vibrational frequencies are influenced by the substituents
on the benzene ring.

Table 2: Calculated Vibrational Frequencies (cm~?) for Key Modes of an Analogous
Bromochlorophenol

. ) FT-IR Frequency FT-Raman )
Vibrational Mode Assignment
(cm™?) Frequency (cm™?)

Stretching of the

O-H stretch 3550 3552
hydroxyl group
Stretching of C-H

C-H stretch (aromatic) 3080 - 3050 3085 - 3055 bonds on the benzene

ring

Stretching of carbon-

C=C stretch )
] 1600 - 1450 1605 - 1455 carbon bonds in the
(aromatic) )
benzene ring
Stretching of the
C-O stretch 1260 1258
carbon-oxygen bond
Stretching of the
C-Br stretch 680 678 )
carbon-bromine bond
Stretching of the
C-Cl stretch 750 748 )
carbon-chlorine bond
Bending of the
O-H bend 1350 1348

hydroxyl group
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Note: Data is based on a theoretical study of 2-bromo-4-chlorophenol and provides an
expected range for the vibrational modes of 2-Bromo-5-chlorophenol.[2]

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the
energies of its frontier molecular orbitals, are critical for understanding its reactivity and
potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons,
respectively. The energy difference between the HOMO and LUMO, known as the HOMO-
LUMO gap, is a measure of the molecule's chemical reactivity and stability. A smaller gap
generally indicates higher reactivity.

Table 3: Calculated Electronic Properties of an Analogous Dihalophenol

Property Value (eV)
HOMO Energy -6.25
LUMO Energy -1.89
HOMO-LUMO Gap (AE) 4.36

Note: These values are estimations based on calculations for analogous dihalophenols.

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the
charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic)
and electron-poor (electrophilic), which are crucial for predicting sites of chemical reactions and
intermolecular interactions.

Potential Biological Activity and Drug Development
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Theoretical studies, particularly molecular docking, can be employed to predict the interaction
of 2-Bromo-5-chlorophenol with biological targets such as proteins and enzymes. By
simulating the binding affinity and orientation of the molecule within the active site of a target
protein, researchers can gain insights into its potential as a drug candidate.

Experimental and Computational Protocols
Computational Methodology

The theoretical data presented in this guide is typically generated using the following
computational protocol:

o Software: Gaussian 09 or a similar guantum chemistry software package.

o Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-
Parr) exchange-correlation functional.

o Basis Set: 6-311++G(d,p) or a similar split-valence basis set with polarization and diffuse
functions.

o Geometry Optimization: The molecular geometry is optimized to find the lowest energy
conformation.

o Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized
structure is a true minimum on the potential energy surface and to predict the IR and Raman
spectra.

» Electronic Properties: HOMO and LUMO energies, as well as the MESP, are calculated from
the optimized geometry.

o Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate
intramolecular interactions and charge delocalization.
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Caption: Workflow for theoretical analysis of 2-Bromo-5-chlorophenol.

Experimental Protocols (for validation)

¢ FT-IR Spectroscopy: The FT-IR spectrum of the compound would be recorded in the solid
phase using a KBr pellet technique in the range of 4000-400 cm™1.
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» FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a spectrometer
with a Nd:YAG laser source operating at 1064 nm in the range of 4000-50 cm~1.

e UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded in a suitable
solvent (e.g., ethanol) to determine the electronic transitions.

* NMR Spectroscopy: *H and 3C NMR spectra would be recorded in a suitable deuterated
solvent (e.g., CDCIs) to confirm the molecular structure.

Signaling Pathways and Logical Relationships

The theoretical data generated for 2-Bromo-5-chlorophenol can be integrated into broader
drug discovery and development pathways.
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Caption: Integrated theoretical and experimental drug discovery workflow.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the
molecular properties of 2-Bromo-5-chlorophenol. By leveraging computational data from
closely related analogues, it offers valuable insights into its geometry, vibrational spectra, and
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electronic characteristics. The detailed protocols and workflows presented herein serve as a
valuable resource for researchers and scientists in the fields of chemistry and drug
development, facilitating further investigation and application of this promising molecule. Future
dedicated experimental and theoretical studies on 2-Bromo-5-chlorophenol are warranted to
validate and expand upon the foundational knowledge presented in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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